molecular formula C12H10BrN5O B15214059 1H-Purin-2-amine, 8-bromo-6-(phenylmethoxy)- CAS No. 160948-28-7

1H-Purin-2-amine, 8-bromo-6-(phenylmethoxy)-

Cat. No.: B15214059
CAS No.: 160948-28-7
M. Wt: 320.14 g/mol
InChI Key: UMLWKPLRLXFJPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzyloxy)-8-bromo-1H-purin-2-amine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The compound’s structure includes a benzyloxy group at the 6th position, a bromine atom at the 8th position, and an amine group at the 2nd position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-8-bromo-1H-purin-2-amine typically involves multiple steps:

    Benzyloxy Protection: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of 6-(Benzyloxy)-8-bromo-1H-purin-2-amine may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Debrominated purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzyloxy)-8-bromo-1H-purin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential interactions with biological macromolecules, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-8-bromo-1H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the bromine atom can participate in halogen bonding, further stabilizing the interaction. The amine group can form hydrogen bonds, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    6-(Benzyloxy)-1H-purin-2-amine: Lacks the bromine atom at the 8th position.

    8-Bromo-1H-purin-2-amine: Lacks the benzyloxy group at the 6th position.

    6-(Benzyloxy)-8-chloro-1H-purin-2-amine: Contains a chlorine atom instead of a bromine atom at the 8th position.

Uniqueness

6-(Benzyloxy)-8-bromo-1H-purin-2-amine is unique due to the combination of the benzyloxy group, bromine atom, and amine group, which collectively contribute to its distinct chemical properties and potential biological activities. The presence of the bromine atom can enhance the compound’s reactivity and binding affinity, making it a valuable compound for various applications.

Properties

CAS No.

160948-28-7

Molecular Formula

C12H10BrN5O

Molecular Weight

320.14 g/mol

IUPAC Name

8-bromo-6-phenylmethoxy-7H-purin-2-amine

InChI

InChI=1S/C12H10BrN5O/c13-11-15-8-9(16-11)17-12(14)18-10(8)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,14,15,16,17,18)

InChI Key

UMLWKPLRLXFJPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C2NC(=N3)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.